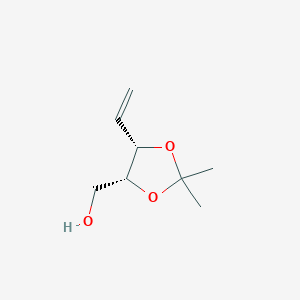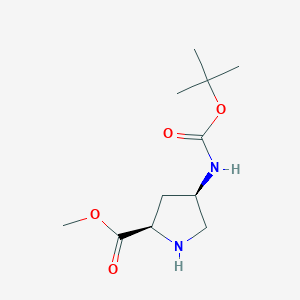
Z-HoLeu-OH
Übersicht
Beschreibung
Z-Hydroxy-L-leucine: (Z-HoLeu-OH) is a derivative of the amino acid leucine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the side chain contains a hydroxyl group. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Leucine: The synthesis begins with the protection of the amino group of leucine using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms Z-leucine.
Hydroxylation: The next step involves the hydroxylation of the side chain of Z-leucine. This can be achieved using various hydroxylating agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Purification: The final product, Z-Hydroxy-L-leucine, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of Z-Hydroxy-L-leucine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Z-Hydroxy-L-leucine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form Z-leucine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in Z-Hydroxy-L-leucine can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Z-Keto-leucine or Z-Aldehyde-leucine.
Reduction: Z-Leucine.
Substitution: Z-Chloro-leucine or Z-Bromo-leucine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Hydroxy-L-leucine is used as a building block in peptide synthesis, enabling the creation of peptides with specific structural and functional properties.
Biology: In biological research, Z-Hydroxy-L-leucine is employed to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the role of hydroxylated amino acids in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of peptide-based drugs and inhibitors. Its hydroxylated side chain can enhance the binding affinity and specificity of peptides to their targets.
Industry: Z-Hydroxy-L-leucine is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the synthesis of complex molecules with desired properties.
Wirkmechanismus
Molecular Targets and Pathways: Z-Hydroxy-L-leucine exerts its effects by interacting with specific enzymes and receptors in biological systems. The hydroxyl group in its side chain can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Z-Hydroxy-L-valine: Similar to Z-Hydroxy-L-leucine but with a different side chain structure.
Z-Hydroxy-L-isoleucine: Another hydroxylated amino acid derivative with a branched side chain.
Z-Hydroxy-L-phenylalanine: Contains an aromatic side chain with a hydroxyl group.
Uniqueness: Z-Hydroxy-L-leucine is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMLYODRBTQRC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)




![[(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride](/img/structure/B3229092.png)

